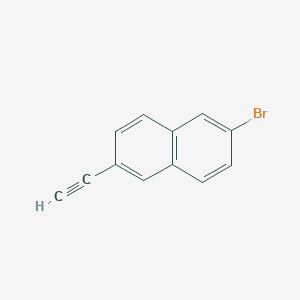![molecular formula C8H5N3O B6167752 pyrido[2,3-b]pyrazine-3-carbaldehyde CAS No. 874279-17-1](/img/no-structure.png)
pyrido[2,3-b]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound . It has been used in the design and synthesis of fluorescent materials for high-performance OLEDs . The pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of the synthesized compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazine derivatives was analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of the molecules were accomplished at the same level .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-b]pyrazine derivatives were analyzed using DFT computations . Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated .科学的研究の応用
Electrochemical DNA Sensing
Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . This application is significant in the field of biochemistry and molecular biology, where accurate and sensitive detection of DNA is crucial.
Nonlinear Optical Properties
These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.
Antioxidant Activity
In vitro antioxidant activity has been observed with pyrido[2,3-b]pyrazine derivatives . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiurease Activity
These compounds have also been used in antiurease activity . Urease is a significant enzyme which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen cycle in most ecosystems.
Inhibition of PI3K Isozymes
Pyrido[2,3-b]pyrazine derivatives have been explored for selective inhibition of PI3K isozymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Treatment of Myocardial Infarction
These compounds have been used for treating myocardial infarction . Myocardial infarction, commonly known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle.
Dipeptidyl Peptidase IV Inhibitors for Treatment of Type 2 Diabetes Mellitus
Pyrido[2,3-b]pyrazine derivatives have been explored as dipeptidyl peptidase IV inhibitors for treatment of type 2 diabetes mellitus . Dipeptidyl peptidase-4 is an enzyme that is involved in glucose metabolism. It plays an important role in the body’s insulin secretion mechanism.
Inhibitors of Mycobacterium Tuberculosis Growth
These compounds have been used as inhibitors of Mycobacterium tuberculosis growth . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of tuberculosis.
作用機序
Target of Action
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a novel compound that has been synthesized and studied for its potential applications in various fields It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound might interact with its targets through electron transfer processes, affecting their optical properties.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that they might interact with the biochemical pathways involving DNA.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might have significant effects on the optical properties of the systems it interacts with.
Action Environment
It’s known that the properties of pyrido[2,3-b]pyrazine derivatives can be fine-tuned , suggesting that their action might be influenced by the specific conditions of their environment.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for pyrido[2,3-b]pyrazine-3-carbaldehyde involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "potassium permanganate" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add acetic acid to adjust the pH to 5-6. Add sulfuric acid dropwise until the pH reaches 2-3. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite (1.1 eq) in water. Keep the temperature below 5°C and stir for 30 minutes.", "Step 4: Add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture and stir for 10 minutes. Acidify the mixture with acetic acid and extract the product with ethyl acetate.", "Step 5: Dry the product over anhydrous sodium sulfate and concentrate the solution. Add potassium permanganate (1.1 eq) in water and stir for 30 minutes. Filter the product and wash with water and ethanol.", "Step 6: Dry the product under vacuum to obtain pyrido[2,3-b]pyrazine-3-carbaldehyde." ] } | |
CAS番号 |
874279-17-1 |
製品名 |
pyrido[2,3-b]pyrazine-3-carbaldehyde |
分子式 |
C8H5N3O |
分子量 |
159.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



